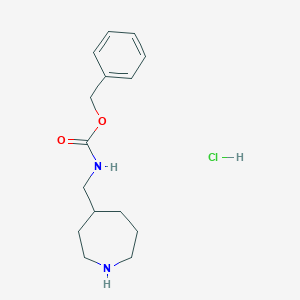

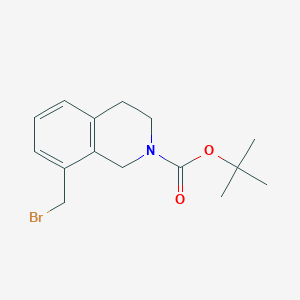

tert-butyl 8-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

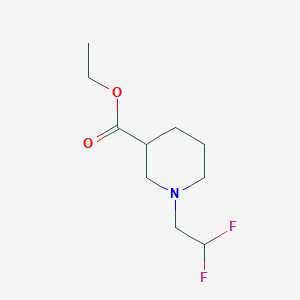

The molecular structure of this compound is complex, featuring a tert-butyl group, a bromomethyl group, and a 3,4-dihydro-1H-isoquinoline-2-carboxylate group. The tert-butyl group is a common structural motif in organic chemistry, featuring a central carbon atom bonded to three methyl groups . The bromomethyl group is a carbon atom bonded to a bromine atom and a hydrogen atom, acting as a functional group in organic synthesis . The 3,4-dihydro-1H-isoquinoline-2-carboxylate group is a bicyclic structure with a carboxylate functionality .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions . The carboxylate group could participate in various reactions such as esterification or amidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromomethyl group could increase its molecular weight and polarity .Applications De Recherche Scientifique

Antimalarial Drug Development

The compound N-tert-butyl isoquine (GSK369796), a derivative within the same chemical family as tert-butyl 8-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate, was identified as a promising antimalarial drug candidate. This molecule was selected for its excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo, showcasing the potential of tert-butyl isoquinoline derivatives in medicinal chemistry for developing affordable and effective antimalarial therapies (O’Neill et al., 2009).

Advanced Organic Synthesis Techniques

The use of tert-butyl isoquinoline derivatives, akin to this compound, has been explored in the context of palladium-catalyzed, auxiliary-assisted direct arylation and alkylation of sp^2 and sp^3 C-H bonds. This research highlights the compound's utility in facilitating organic synthesis processes, enabling the functionalization of amine and carboxylic acid derivatives under mild conditions (Nadres et al., 2013).

Corrosion Inhibition

Research into novel 8-hydroxyquinoline derivatives, which are structurally related to this compound, demonstrated their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid solutions. These studies underscore the potential of tert-butyl isoquinoline derivatives in materials science, specifically for protecting metals against corrosion (Faydy et al., 2019).

Isoquinoline Synthesis

A method involving catalytic enolate arylation followed by in situ functionalization has been developed to synthesize substituted isoquinolines, including tert-butyl isoquinoline derivatives. This modular approach offers a versatile pathway to isoquinoline synthesis, highlighting the compound's role in facilitating complex organic reactions and the production of pharmacologically relevant structures (Pilgrim et al., 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 8-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-8-7-11-5-4-6-12(9-16)13(11)10-17/h4-6H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSHAOIURYKAFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Benzyltriazol-4-yl)methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2846416.png)

![6-Azaspiro[5.5]undecan-6-ium chloride](/img/structure/B2846421.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2846422.png)

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2846425.png)

![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/no-structure.png)

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2846428.png)

![2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2846429.png)

![Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B2846430.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide](/img/structure/B2846432.png)